molecular formula C10H8N4O4 B4329362 3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID

3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID

Cat. No.: B4329362
M. Wt: 248.19 g/mol
InChI Key: JBMPWENRWVOOBT-UHFFFAOYSA-N
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Description

3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID is a compound that features both a tetrazole ring and a benzoic acid moiety. The tetrazole ring is known for its stability and resistance to metabolic degradation, making it a valuable component in various chemical and pharmaceutical applications . The presence of the carboxymethyl group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method is the cycloaddition reaction between an azide and a nitrile . The reaction conditions often require the use of catalysts such as copper(I) salts and are carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID apart is the combination of the tetrazole ring and the carboxymethyl group, which provides a unique balance of stability and reactivity. This makes it particularly useful in applications where both properties are desired .

Properties

IUPAC Name

3-[2-(carboxymethyl)tetrazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-8(16)5-14-12-9(11-13-14)6-2-1-3-7(4-6)10(17)18/h1-4H,5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMPWENRWVOOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID
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3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID
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3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID
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3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID
Reactant of Route 5
3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID
Reactant of Route 6
3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID

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